molecular formula C20H20N3O4+ B12112412 5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione

5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione

Cat. No.: B12112412
M. Wt: 366.4 g/mol
InChI Key: LDXYQLMDUVSIEC-UHFFFAOYSA-O
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Description

5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a pyrimido[4,5-b]quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of barbituric acid with an aldehyde and an amine in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit enzymes such as tyrosine kinases and DNA topoisomerases, leading to apoptosis and cell cycle arrest . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione stands out due to its unique combination of functional groups and the resulting enhanced biological activity. Its specific structure allows for more targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C20H20N3O4+

Molecular Weight

366.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione

InChI

InChI=1S/C20H19N3O4/c1-22-18-17(19(25)23(2)20(22)26)15(11-7-9-12(27-3)10-8-11)16-13(21-18)5-4-6-14(16)24/h7-10H,4-6H2,1-3H3/p+1

InChI Key

LDXYQLMDUVSIEC-UHFFFAOYSA-O

Canonical SMILES

CN1C2=[NH+]C3=C(C(=O)CCC3)C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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